8-benzyl-6-(4-butanoylpiperazin-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-BENZYL-6-(4-BUTANOYLPIPERAZIN-1-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines a pyrano[3,4-c]pyridine core with various functional groups
Preparation Methods
The synthesis of 8-BENZYL-6-(4-BUTANOYLPIPERAZIN-1-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the benzyl, butanoylpiperazinyl, and dimethyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
8-BENZYL-6-(4-BUTANOYLPIPERAZIN-1-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives and piperazine-containing molecules. Compared to these compounds, 8-BENZYL-6-(4-BUTANOYLPIPERAZIN-1-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H32N4O2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
8-benzyl-6-(4-butanoylpiperazin-1-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C26H32N4O2/c1-4-8-24(31)29-11-13-30(14-12-29)25-21(17-27)20-16-26(2,3)32-18-22(20)23(28-25)15-19-9-6-5-7-10-19/h5-7,9-10H,4,8,11-16,18H2,1-3H3 |
InChI Key |
SKGXDQPJZPABQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C3=C(COC(C3)(C)C)C(=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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